molecular formula C10H15BFNO3 B1456401 (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 944279-23-6

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No. B1456401
CAS RN: 944279-23-6
M. Wt: 227.04 g/mol
InChI Key: WIRZCZXOJWPDTM-UHFFFAOYSA-N
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Description

“(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics .


Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids . The molecular formula of a similar compound, [2-(Dimethylamino)ethyl]boronic acid, is CHBNO .


Chemical Reactions Analysis

Boronic acids are highly valuable in organic synthesis . They are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Boronic acids are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .

Scientific Research Applications

Fluorescence Probes for Saccharides

The boronic acid group, when combined with electron donor or withdrawing groups, shows promising applications in developing ratiometric fluorescent probes for glucose and other saccharides. The spectral properties of these compounds indicate their utility in saccharide detection, leveraging the charge transfer mechanism for fluorescence signaling in the presence of sugars (Dicesare & Lakowicz, 2001).

Complex Formation and Chemical Properties

The interaction of arylboronic acids with aryloxorhodium complexes forms new tetraarylpentaborates, illustrating the compound's role in synthesizing complex inorganic structures. These interactions provide insights into the formation, structure, and hydrolysis of boron-containing compounds, contributing to our understanding of boronic acid chemistry (Nishihara, Nara, & Osakada, 2002).

Glucose Sensing Materials

The synthesis of amino-3-fluorophenyl boronic acid derivatives for constructing glucose sensing materials demonstrates the compound's applicability in medical diagnostics, particularly in monitoring glucose levels in physiological conditions (Das et al., 2003).

Anticancer Molecule Characterization

The boronic acid-based molecule's characterization as an anticancer agent, including its bioanalysis and in vitro metabolite profiling, showcases its potential in drug development. This research highlights the importance of boronic acid derivatives in pharmacological studies and their role in developing new therapeutic agents (Zagade et al., 2020).

Bacterial Detection

The use of boronic acid-containing polymers as fluorescent sensors for rapid bacterial detection exemplifies the compound's utility in microbiology. This application leverages the boronic acid's ability to interact with saccharide moieties on bacterial membranes, facilitating the quick identification of bacterial cells and potentially aiding in the prevention of infectious diseases spread (Amin & Elfeky, 2013).

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is a need for further studies with boronic acids in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . It plays a significant role in the development and progression of cancer .

Mode of Action

The compound interacts with its target, MARK4, by binding to it . This binding inhibits the activity of MARK4, as evidenced by the decrease in the hydrolysis of ATP . The compound shows excellent inhibition in the nanomolar range .

Biochemical Pathways

MARK4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . It is also involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .

Pharmacokinetics

The compound’s strong binding affinity for mark4 and moderate binding with human serum albumin suggest that it may have good bioavailability .

Result of Action

The compound selectively inhibits the growth of cancer cells . It has been shown to inhibit the colonogenic potential of cancer cells and induce apoptosis . The IC50 value of the compound was found to be in the micromolar range for MCF-7 and A549 cells .

Action Environment

The compound’s strong binding affinity for mark4 suggests that it may be stable and effective in a biological environment .

properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZCZXOJWPDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191743
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944279-23-6
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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